2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide
Overview
Description
2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chloro-substituted aromatic ring, a pyridinylmethyl group, and a sulfonylphenoxy moiety.
Preparation Methods
The synthesis of 2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the chloro-substituted aromatic ring, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The sulfonylphenoxy moiety is then attached using sulfonation reactions, and the final step involves the formation of the N-cyclohexylacetamide group through amidation reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloro group in the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby reducing the severity of these conditions.
Comparison with Similar Compounds
2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide can be compared with other similar compounds, such as:
2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)acetamide: This compound lacks the N-cyclohexyl group, which may result in different chemical and biological properties.
2-(4-chloro-2-methyl-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenoxy)-N-methylacetamide: This compound has a methyl group instead of a cyclohexyl group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-(pyridin-4-ylmethylsulfamoyl)phenoxy]-N-cyclohexylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-15-11-18(22)20(30(27,28)24-13-16-7-9-23-10-8-16)12-19(15)29-14-21(26)25-17-5-3-2-4-6-17/h7-12,17,24H,2-6,13-14H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYUKFIKJVTNEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)NC2CCCCC2)S(=O)(=O)NCC3=CC=NC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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